3-(3,4-dimethoxyphenyl)-2-(methoxymethyl)-5,8,8-trimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one
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Overview
Description
3-(3,4-Dimethoxyphenyl)-2-(methoxymethyl)-5,8,8-trimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a unique structure with multiple functional groups, making it an interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-2-(methoxymethyl)-5,8,8-trimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. One common approach includes the condensation of 3,4-dimethoxybenzaldehyde with appropriate amines and hydrazides, followed by cyclization and functional group modifications . The reaction conditions often involve the use of solvents like benzene or toluene and temperatures ranging from 60 to 80 degrees Celsius .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-2-(methoxymethyl)-5,8,8-trimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve mild to moderate temperatures and the use of organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)-2-(methoxymethyl)-5,8,8-trimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antitumor properties.
Medicine: Explored for its potential therapeutic applications in treating diseases like cancer and infections.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-2-(methoxymethyl)-5,8,8-trimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the functional groups present in the molecule .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
What sets 3-(3,4-dimethoxyphenyl)-2-(methoxymethyl)-5,8,8-trimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one apart from similar compounds is its unique combination of functional groups and its potential for diverse chemical reactions. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C23H27N3O4 |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-2-(methoxymethyl)-5,8,8-trimethyl-7,9-dihydropyrazolo[1,5-a]quinazolin-6-one |
InChI |
InChI=1S/C23H27N3O4/c1-13-20-16(10-23(2,3)11-17(20)27)26-22(24-13)21(15(25-26)12-28-4)14-7-8-18(29-5)19(9-14)30-6/h7-9H,10-12H2,1-6H3 |
InChI Key |
AHQURLKYRWGGDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=NN2C3=C1C(=O)CC(C3)(C)C)COC)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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